molecular formula C14H19NO3 B5603388 N-cyclopentyl-3,4-dimethoxybenzamide CAS No. 346692-84-0

N-cyclopentyl-3,4-dimethoxybenzamide

Cat. No.: B5603388
CAS No.: 346692-84-0
M. Wt: 249.30 g/mol
InChI Key: QHUQBROHXJRWGI-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,4-dimethoxybenzamide: is an organic compound with the molecular formula C14H19NO3 It is characterized by a benzamide core substituted with cyclopentyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of N-cyclopentyl-3,4-dimethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-cyclopentyl-3,4-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be investigated for its pharmacological properties and potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl and dimethoxy groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopentyl-3,4-dimethoxybenzylamine
  • 3,4-dimethoxybenzoic acid
  • N-cyclopentylbenzamide

Uniqueness: N-cyclopentyl-3,4-dimethoxybenzamide is unique due to the presence of both cyclopentyl and dimethoxy groups on the benzamide core. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific molecular interactions, which may not be observed in similar compounds.

Properties

IUPAC Name

N-cyclopentyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUQBROHXJRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349965
Record name N-cyclopentyl-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346692-84-0
Record name N-cyclopentyl-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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